molecular formula C9H8N2O B8697372 5-Allyl-2,1,3-benzoxadiazole

5-Allyl-2,1,3-benzoxadiazole

Cat. No. B8697372
M. Wt: 160.17 g/mol
InChI Key: LZCNFBITEYOXLV-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

Lithium chloride (0.64 g, 15.1 mmol) was added to a mixture of 5-bromo-2,1,3-benzoxadiazole (1.0 g, 5.0 mmol), tetrakis(triphenylphosphine)palladium (0.29 g, 0.25 mmol) and allyl tri-n-butyltin (1.87 ml, 6.0 mmol) in 30 ml toluene then refluxed for 3 hours. The reaction was filtered, concentrated, and loaded into an ISCO 120 gm Redi-Sep then eluted with a gradient of 0-50% ethyl acetate/hexane. 1H-NMR (500 MHz, CDCl3) δ ppm 7.76 (d, J=9 Hz, 1H), 7.59 (s, 1H), 7.28 (d, J=9 Hz, 1H), 5.95-6.03 (m, 1H), 5.24 (d, J=10 Hz, 1H), 5.20 (d, J=15 Hz, 1H), 3.49 (d, J=6.5 Hz, 2H).
Quantity
0.64 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.87 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.29 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Li+].Br[C:4]1[CH:12]=[CH:11][C:7]2=[N:8][O:9][N:10]=[C:6]2[CH:5]=1.[CH2:13]([Sn](CCCC)(CCCC)CCCC)[CH:14]=[CH2:15]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:15]([C:4]1[CH:12]=[CH:11][C:7]2=[N:8][O:9][N:10]=[C:6]2[CH:5]=1)[CH:14]=[CH2:13] |f:0.1,^1:39,41,60,79|

Inputs

Step One
Name
Quantity
0.64 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=2C(=NON2)C=C1
Name
Quantity
1.87 mL
Type
reactant
Smiles
C(C=C)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.29 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
then eluted with a gradient of 0-50% ethyl acetate/hexane

Outcomes

Product
Name
Type
Smiles
C(C=C)C1=CC=2C(=NON2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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